Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884408
InChI: InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-7-6-10-20(11-12)15-19-13-8-4-5-9-14(13)23-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,21)
SMILES:
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol

Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate

CAS No.:

Cat. No.: VC15884408

Molecular Formula: C17H23N3O2S

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate -

Specification

Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
IUPAC Name tert-butyl N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-7-6-10-20(11-12)15-19-13-8-4-5-9-14(13)23-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,21)
Standard InChI Key PHMGMOQUVOFZIM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate (CAS: 1420992-56-8) is defined by the IUPAC name tert-butyl N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]carbamate. The compound’s structure features:

  • A piperidine ring substituted at the 3-position with a carbamate group.

  • A benzo[d]thiazole heterocycle attached to the piperidine nitrogen.

  • A tert-butyl group providing steric protection to the carbamate functionality.

The canonical SMILES representation, CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3S2, encodes its connectivity, while the Standard InChIKey (PHMGMOQUVOFZIM-UHFFFAOYSA-N) facilitates database indexing.

Physicochemical Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₂S
Molecular Weight333.5 g/mol
XLogP3 (Lipophilicity)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the benzo[d]thiazole moiety contributes to π-π stacking interactions in biological systems.

Synthetic Methodologies

Palladium-Catalyzed Coupling Reactions

A common synthesis route involves Buchwald-Hartwig amination, where a palladium catalyst couples a brominated heterocycle with tert-butyl carbamate. For example:

  • Reactants: 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and tert-butyl carbamate.

  • Catalysts: Palladium(II) acetate (10.7 g) and Xantphos (32 g).

  • Conditions: Reflux in 1,4-dioxane under nitrogen, yielding 57% after 16 hours .

This method leverages the Boc group’s stability under basic conditions, enabling selective amine protection.

Acid-Mediated Condensation

Formic acid catalyzes the condensation of tert-butyl carbamate with aldehydes. In one protocol:

  • Reactants: 2-Bromo-4-cyanobenzaldehyde (3.41 g) and sodium benzenesulfinate (2.67 g).

  • Conditions: Tetrahydrofuran/water (7:60 mL) at 20°C for 144 hours, yielding 3.35 g (47%) .

The reaction proceeds via imine formation, followed by sulfonamide addition, highlighting the compound’s versatility in multi-component reactions .

Applications in Pharmaceutical Research

Kinase Inhibition

The benzo[d]thiazole scaffold is a privileged structure in kinase inhibitor design. For instance, analogues of this compound have shown IC₅₀ values < 100 nM against ABL1 tyrosine kinase, a target in chronic myeloid leukemia. The piperidine ring’s conformational flexibility allows optimal binding to kinase ATP pockets.

Protease Targeting

In hepatitis C virus (HCV) protease inhibitors, the tert-butyl carbamate group acts as a pH-sensitive protective group, enhancing oral bioavailability. Structural analogs have demonstrated >90% inhibition of NS3/4A protease at 10 µM concentrations.

Analytical and Spectral Data

Mass Spectrometry

The ESI-MS spectrum exhibits a dominant [M+H]⁺ peak at m/z 334.1, consistent with the molecular weight. Isotopic patterns match the bromine-containing intermediates .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.50 (s, 9H, Boc CH₃).

  • δ 3.73 (s, 3H, N-CH₃).

  • δ 8.24 (s, 1H, thiazole H) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator